2-(3-Acetyl-indol-1-yl)-N-(1-phenyl-ethyl)-acetamide

Description

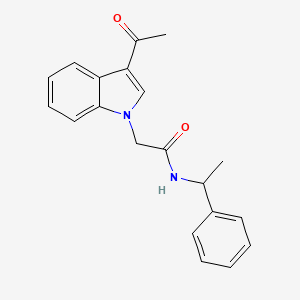

2-(3-Acetyl-indol-1-yl)-N-(1-phenyl-ethyl)-acetamide is a synthetic indole-acetamide derivative characterized by a 3-acetyl-substituted indole core linked to an acetamide group with a chiral 1-phenylethyl substituent. The 3-acetyl group on the indole ring may influence electronic properties and binding interactions, while the chiral N-(1-phenylethyl) moiety could confer stereoselective biological activity, a feature explored in chiral indole-acetamide derivatives .

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14(16-8-4-3-5-9-16)21-20(24)13-22-12-18(15(2)23)17-10-6-7-11-19(17)22/h3-12,14H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPURGWXPHOCSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Acetyl-indol-1-yl)-N-(1-phenyl-ethyl)-acetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and therapeutic implications, supported by data tables and research findings.

Synthesis and Chemical Structure

The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. The key steps include:

- Formation of Indole Derivative : Starting with an indole compound, an acetyl group is introduced at the 3-position.

- Amidation Reaction : The indole derivative is then reacted with N-(1-phenyl-ethyl) acetamide to form the final product.

The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

The compound exhibits cytotoxic effects, likely through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. The biological evaluation indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.

- Induction of Apoptosis : It activates caspases and promotes the release of cytochrome c from mitochondria.

- Modulation of Inflammatory Pathways : The compound inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.

Study on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The study utilized MTT assays to quantify cell death and apoptosis assays to confirm apoptotic pathways were activated.

In Vivo Studies

In vivo studies using murine models have shown that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Acetyl-indol-1-yl)-N-(1-phenyl-ethyl)-acetamide can be contextualized against the following analogs (Table 1):

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The 3-acetyl group (e.g., in N-(3-acetyl-1-benzyl-1H-indol-2-yl)acetamide) may enhance binding to hydrophobic pockets in biological targets, as seen in acetylated indole derivatives .

- Halogenation (e.g., 6-chloro and 5-chloro in ) typically increases metabolic stability but may reduce solubility.

Stereochemical Considerations :

- Chiral N-(1-phenylethyl) derivatives (e.g., ) exhibit distinct crystallographic packing and hydrogen-bonding networks, which could influence pharmacokinetics.

Synthetic Routes: Piperidine-catalyzed ethanol reactions are common for acetamide formation (e.g., ), while Pd-catalyzed methods enable regioselective modifications .

Biological Data Gaps: Limited bioactivity data exist for the target compound.

Q & A

Basic: What are the standard synthetic routes and purification strategies for synthesizing 2-(3-Acetyl-indol-1-yl)-N-(1-phenyl-ethyl)-acetamide?

The synthesis typically involves:

- Indole Core Formation : Cyclization of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds to generate the indole backbone .

- Acetamide Coupling : Reaction of the indole derivative with chloroacetyl chloride or activated esters, followed by nucleophilic substitution with 1-phenyl-ethylamine .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Purity is confirmed via HPLC .

Basic: How is spectroscopic characterization performed to validate the structure of this compound?

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., acetyl group at δ ~2.5 ppm, indole NH at δ ~10 ppm) and carbon connectivity .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 349.18 for CHNO) .

- FTIR : Peaks at ~1650 cm (amide C=O) and ~3250 cm (N-H stretch) validate functional groups .

Basic: What in vitro models are used for preliminary biological activity screening?

- Anticancer Assays : Cell viability tests (MTT assay) against cancer lines (e.g., MCF-7, HeLa) with IC determination .

- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus to assess zone-of-inhibition metrics .

- Neuroactivity : Radioligand binding assays (e.g., serotonin receptor subtypes) to evaluate CNS potential .

Advanced: How can synthetic yield be optimized for scale-up without compromising purity?

- Reaction Optimization :

- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Design of Experiments (DoE) : Fractional factorial designs to identify critical parameters (e.g., pH, stoichiometry) .

Advanced: How are contradictions in reported biological activities resolved?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., acetyl vs. methoxy groups) to isolate pharmacophores .

- Dose-Response Validation : Repetition of assays under standardized conditions (e.g., 72-hour incubation for cytotoxicity) .

- Target Selectivity Profiling : Kinase panel screens to rule off-target effects .

Advanced: What methodologies assess thermodynamic stability and degradation pathways?

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (>200°C indicates high thermal stability) .

- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions (e.g., melting point ~180°C) .

- Forced Degradation Studies : Exposure to heat, light, and humidity (ICH guidelines) followed by HPLC-MS to identify degradation products .

Advanced: What strategies enable enantioselective synthesis of chiral analogs?

- Chiral Catalysts : Use of BINOL-derived phosphoric acids for asymmetric indole functionalization .

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak AD-H (eluent: hexane/isopropanol) .

- Circular Dichroism (CD) : Confirms absolute configuration of resolved enantiomers .

Advanced: How are target interaction mechanisms elucidated at the molecular level?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., values for kinase targets) .

- Molecular Dynamics (MD) Simulations : Predicts binding modes in silico (e.g., docking into ATP-binding pockets) .

- Crystallography : Co-crystallization with target proteins (e.g., tubulin) to resolve 3D interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.